molecular formula C11H15NO B1596825 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one CAS No. 34552-04-0

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one

Cat. No. B1596825
CAS RN: 34552-04-0
M. Wt: 177.24 g/mol
InChI Key: BCCWJSAFGSJLPD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 177.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one has a molecular weight of 177.24300 and a density of 0.991g/cm3 . It has a boiling point of 253.4ºC at 760mmHg . The exact mass is 177.11500 and the LogP is 2.23930 . The index of refraction is 1.498 .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause eye irritation, skin irritation, and irritation of the digestive tract . It may also cause respiratory tract irritation if inhaled . In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and seek medical aid .

properties

IUPAC Name

3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWJSAFGSJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380305
Record name 3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one

CAS RN

34552-04-0
Record name 3,3-dimethyl-1-pyridin-2-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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